1,2-Dichloro-4-fluoro-5-nitrobenzene

Catalog No.
S1896244
CAS No.
2339-78-8
M.F
C6H2Cl2FNO2
M. Wt
209.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-4-fluoro-5-nitrobenzene

CAS Number

2339-78-8

Product Name

1,2-Dichloro-4-fluoro-5-nitrobenzene

IUPAC Name

1,2-dichloro-4-fluoro-5-nitrobenzene

Molecular Formula

C6H2Cl2FNO2

Molecular Weight

209.99 g/mol

InChI

InChI=1S/C6H2Cl2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H

InChI Key

FXOCDIKCKFOUDE-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)[N+](=O)[O-]

The exact mass of the compound 1,2-Dichloro-4-fluoro-5-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,2-Dichloro-4-fluoro-5-nitrobenzene (CAS: 2339-78-8) is a highly activated, polyhalogenated aromatic building block primarily utilized as a precursor for complex pharmaceutical APIs and agrochemicals. Featuring a strategically positioned fluorine atom ortho to a nitro group, alongside two meta/para chlorine atoms, this compound is engineered for highly efficient Nucleophilic Aromatic Substitution (SNAr). The standard commercial grade (≥95-98% purity) presents as a white to yellow solid or clear liquid with a boiling point of 247 °C. In industrial procurement, it is prioritized over standard halonitrobenzenes when synthesizing benzimidazolone or piperazine-linked cores, as the differential leaving-group ability of fluorine versus chlorine ensures precise regiocontrol and mild processing conditions during the critical amine-coupling steps of API manufacturing .

Attempting to substitute 1,2-dichloro-4-fluoro-5-nitrobenzene with cheaper, fully chlorinated analogs like 1,2,4-trichloro-5-nitrobenzene fundamentally disrupts synthetic workflows. While the fully chlorinated baseline is less expensive, the carbon-chlorine bond requires significantly higher activation energy for SNAr compared to the highly electronegative carbon-fluorine bond. Consequently, using the trichloro-analog forces manufacturers to employ harsh conditions—such as refluxing in ethanol with strong bases—to achieve coupling, which frequently degrades complex, sterically hindered, or thermally sensitive nucleophiles. Furthermore, the lack of a distinct kinetic leaving group in the trichloro-analog leads to poor regioselectivity, generating a mixture of substituted isomers that demand costly, solvent-intensive chromatographic separation. Procuring the exact fluoro-dichloro compound is therefore essential to maintain high-yield, room-temperature processability and strict regiocontrol [1].

Thermal Processability in SNAr Amine Coupling

The primary procurement advantage of 1,2-dichloro-4-fluoro-5-nitrobenzene is its ability to undergo SNAr at ambient temperatures. In the synthesis of piperidine-linked intermediates, coupling with 1,2-dichloro-4-fluoro-5-nitrobenzene proceeds efficiently at room temperature (20–25 °C) in DMSO, yielding >60% of the target product[1]. In contrast, utilizing the non-fluorinated baseline, 1,2,4-trichloro-5-nitrobenzene, requires elevated temperatures (typically 50 °C to reflux) to achieve comparable conversion rates[2]. This ~30–60 °C reduction in required processing temperature prevents the thermal degradation of sensitive amine nucleophiles.

Evidence DimensionRequired SNAr Processing Temperature
Target Compound DataRoom temperature (20–25 °C) in DMSO
Comparator Or Baseline1,2,4-Trichloro-5-nitrobenzene (Requires 50 °C to reflux)
Quantified Difference30–60 °C reduction in thermal burden
ConditionsCoupling with sterically hindered or complex amines (e.g., piperidine derivatives) in polar aprotic solvents

Allows manufacturers to couple thermally sensitive, highly functionalized amines without degradation, reducing overall API synthesis costs.

Regioselective Yield for API Intermediates

The extreme electronegativity of the fluorine atom in 1,2-dichloro-4-fluoro-5-nitrobenzene highly stabilizes the Meisenheimer complex transition state, making the C-F bond the exclusive site of nucleophilic attack. During the synthesis of WAY-161503 precursors, this compound achieves a 60% isolated yield of the pure regioconserved intermediate in a single step [1]. Using a mixed-halogen or fully chlorinated analog lacking this distinct kinetic differential results in competing substitutions at multiple halogen sites, drastically lowering the yield of the desired isomer and necessitating complex downstream purification.

Evidence DimensionRegioselective Amine Substitution Yield
Target Compound Data60% isolated yield of pure regioconserved intermediate
Comparator Or BaselinePolychlorinated analogs (Mixed isomeric yield requiring separation)
Quantified DifferenceElimination of multi-site substitution side reactions
ConditionsNucleophilic aromatic substitution with 4-benzyloxycarbonylpiperazine-2-carboxylic acid

Reduces chromatographic purification steps and improves overall batch yield for pharmaceutical intermediates.

Precursor Suitability for Di-Chloro Pharmacophore Retention

Procuring 1,2-dichloro-4-fluoro-5-nitrobenzene is non-negotiable when the target API requires a preserved 4,5-dichloro-substituted aromatic core for receptor binding. In the synthesis of the biased mu-opioid agonist SR-14968, the retained 5,6-dichloro motif on the resulting benzimidazolone core—derived directly from this precursor—is responsible for its high G-protein bias and a therapeutic index of ≈23–31 [1]. Utilizing a monochloro or differently substituted fluoronitrobenzene precursor fails to provide the necessary steric bulk, resulting in downstream analogs that lose critical receptor subtype selectivity.

Evidence DimensionDownstream API Therapeutic Index (Respiration/Antinociception)
Target Compound Data≈23–31 (via preserved dichloro core from target compound)
Comparator Or BaselineFentanyl baseline (Therapeutic index ≈ 5)
Quantified Difference4.6x to 6.2x improvement in safety window
ConditionsIn vivo antinociceptive vs respiratory depression modeling for SR-14968

Procurement must select this exact di-chloro-fluoro precursor to achieve the precise steric and electronic profile required for advanced neurological APIs.

Synthesis of Benzimidazolone-Based Opioid Analogs

This compound is the ideal starting material for synthesizing biased mu-opioid receptor agonists, such as SR-14968. Its specific halogenation pattern allows for room-temperature SNAr with piperidine derivatives, while preserving the critical dichloro motif required for the final drug's high therapeutic index and G-protein signaling bias[1].

Manufacturing of 5-HT2C Receptor Modulators

In the development of serotonin receptor agonists like WAY-161503 and its photocaged derivatives, 1,2-dichloro-4-fluoro-5-nitrobenzene provides the necessary regiocontrol during the initial coupling with piperazine derivatives. The kinetic advantage of the fluorine leaving group ensures high-yield formation of the required intermediate without complex isomeric separation [2].

Combinatorial Solid-Phase Synthesis of Bis-Heterocycles

Due to its ability to undergo mild, room-temperature substitution, this compound is highly suited for solid-phase synthesis workflows. It can be reacted with resin-bound primary amines without the elevated temperatures that might otherwise degrade the polymer support or cleave sensitive protecting groups, enabling the efficient generation of diverse benzimidazolinopiperazinone libraries [3].

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,5-Dichloro-2-fluoronitrobenzene

Dates

Last modified: 08-16-2023

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